2-Chloro-4-methyl-1,3-benzoxazole

Übersicht

Beschreibung

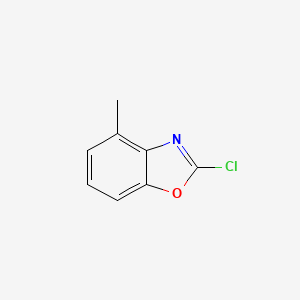

2-Chloro-4-methyl-1,3-benzoxazole is a heterocyclic aromatic organic compound It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the second position and a methyl group at the fourth position of the benzoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the reaction of 2-amino-4-chlorophenol with acetic anhydride, followed by cyclization under acidic conditions to form the benzoxazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts or nanocatalysts are often employed to improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-methyl-1,3-benzoxazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Chloro-4-methyl-1,3-benzoxazole serves primarily as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, including:

- Antimicrobial Activity : Research indicates that benzoxazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds derived from this compound have shown promising results against both gram-positive and gram-negative bacteria, as well as fungi .

- Anticancer Properties : Several studies have evaluated the anticancer potential of benzoxazole derivatives. Molecular docking studies suggest that these compounds can interact with specific cancer-related proteins, leading to cell viability reduction in cancerous cells .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, with some derivatives demonstrating significant inhibition of inflammatory markers .

The biological activities associated with this compound and its derivatives are noteworthy:

- Antioxidant Activity : Certain derivatives have exhibited antioxidant properties, which are crucial for mitigating oxidative stress-related diseases .

- Antifungal and Antiviral Activities : The compound has also been tested for antifungal and antiviral activities, displaying efficacy against various pathogens .

Case Study: Antimicrobial Evaluation

A specific study synthesized a series of benzoxazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and several fungi. The results indicated that certain derivatives exhibited potent antibacterial activity at concentrations as low as 25 μg/mL. Molecular docking studies linked this activity to the inhibition of DNA gyrase, a critical enzyme in bacterial DNA replication .

Synthetic Methodologies

The synthesis of this compound is achieved through various methods:

Structural Comparisons

Understanding the structural features of this compound compared to related compounds can provide insights into its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-methyl-1,3-benzoxazole | Chlorine at position 2 and methyl at position 5 | Exhibits different reactivity due to the position of substituents |

| Benzoxazole | No halogen substituent | Basic structure without halogen-related reactivity |

| 2-Amino-4-methylbenzoxazole | Amino group instead of chlorine | Enhanced biological activity due to amino functionality |

The positioning of substituents on the benzoxazole ring significantly influences both chemical reactivity and biological activity.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit DNA topoisomerases, protein kinases, or other enzymes critical for cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-methyl-1,3-benzoxazole can be compared with other benzoxazole derivatives:

2-Methylbenzoxazole: Lacks the chlorine atom, which may result in different reactivity and biological activity.

2-Chloro-1,3-benzoxazole: Lacks the methyl group, which can affect its electronic properties and applications.

4-Methyl-1,3-benzoxazole:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

2-Chloro-4-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Its structure consists of a benzene ring fused to an oxazole moiety, with a chlorine atom at the 2-position and a methyl group at the 4-position. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.

- Molecular Formula : C₉H₈ClN

- Molecular Weight : 169.62 g/mol

1. Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit antimicrobial properties. A study on various benzoxazole derivatives showed selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans. However, the overall antibacterial potential was noted to be moderate .

2. Anticancer Potential

The compound has demonstrated cytotoxic effects against several cancer cell lines. In particular, studies have shown that derivatives of benzoxazole can selectively target cancer cells while having lower toxicity towards normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .

3. Enzyme Inhibition

Recent investigations into the enzyme inhibition capabilities of benzoxazole derivatives revealed promising results. For instance, compounds similar to this compound were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC₅₀ values ranged from 5.80 µM to 40.80 µM for AChE and from 7.20 µM to 42.60 µM for BuChE, indicating significant inhibitory activity compared to the standard drug Donepezil (IC₅₀ = 33.65 µM for AChE) .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is highly dependent on their structural features. The positioning of substituents on the benzoxazole ring significantly influences their reactivity and biological properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-methyl-1,3-benzoxazole | Chlorine at position 2 and methyl at position 5 | Different reactivity due to the position of substituents |

| Benzoxazole | No halogen substituent | Basic structure without halogen-related reactivity |

| 2-Amino-4-methylbenzoxazole | Amino group instead of chlorine | Enhanced biological activity due to amino functionality |

| 2-Hydroxybenzoxazole | Hydroxyl group at position 2 | Increased solubility and potential hydrogen bonding capabilities |

Case Studies

Several case studies have investigated the biological activities of compounds related to this compound:

- Anticancer Activity : A study evaluated various benzoxazole derivatives against breast cancer cell lines (e.g., MCF-7) and reported significant cytotoxicity with select compounds showing promising results for further development as anticancer agents .

- Neuroprotective Effects : Another research focused on the neuroprotective potential of benzoxazole derivatives against neurodegenerative diseases like Alzheimer's disease, demonstrating their ability to inhibit enzymes associated with cognitive decline .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-4-methyl-1,3-benzoxazole?

The compound is typically synthesized via chlorination of 4-methyl-1,3-benzoxazole-2-thiol (C-1) using phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) in chloroform. Key steps include:

- Refluxing the thiol precursor with PCl₅/POCl₃ under anhydrous conditions.

- Isolation via distillation and purification using column chromatography. This method yields this compound with high efficiency and minimal byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns and purity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography: To resolve bond angles, planarity of the benzoxazole core, and intermolecular interactions (e.g., van der Waals forces in crystal packing) .

- Melting Point Analysis: Consistency with literature values (e.g., 139–140°C) ensures purity .

Advanced Research Questions

Q. How can structural anomalies in the benzoxazole core be addressed during crystallographic refinement?

Deviations in bond angles (e.g., C9–C3–C3a = 132.1°) and non-bonded interactions (e.g., Cl⋯H4 = 3.117 Å) can be resolved using software like SHELXL . Key steps include:

- Applying riding hydrogen models for geometric constraints.

- Adjusting thermal parameters to account for intramolecular repulsions.

- Validating refinement with R-factor convergence (<5%) .

Q. How can researchers design this compound derivatives for biological activity studies?

- Substitution Strategies: Introduce functional groups (e.g., halogens, amino, or nitro groups) at the 5- or 7-positions to enhance bioactivity. For example, 5,7-dichloro derivatives have shown improved antibacterial properties .

- Methodology:

Suzuki Coupling: Attach aryl/heteroaryl groups using Pd catalysts.

Nucleophilic Aromatic Substitution: Replace chlorine with amines or thiols.

Biological Assays: Screen derivatives against target enzymes (e.g., voltage-gated ion channels) using in vitro models .

Q. What computational tools are effective in predicting the reactivity of this compound?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking: Simulate interactions with biological targets (e.g., benzodiazepine receptors) using AutoDock Vina.

- Solvent Effect Modeling: COSMO-RS to optimize reaction conditions for synthesis or derivatization .

Q. Methodological Considerations

- Synthesis Optimization: Replace DMSO with ethanol in reflux steps to reduce toxicity while maintaining yield .

- Crystallization Challenges: Use ethanol-water mixtures for recrystallization to avoid twinning, which complicates X-ray analysis .

- Biological Testing: Prioritize derivatives with logP <3.5 to ensure membrane permeability in in vivo studies .

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUINKKWQLZQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001185-81-4 | |

| Record name | 2-chloro-4-methyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.